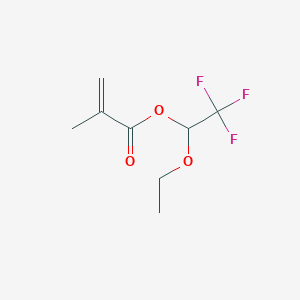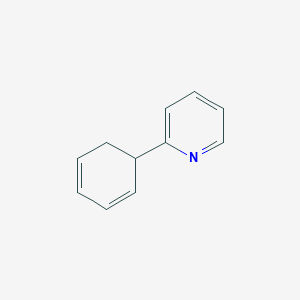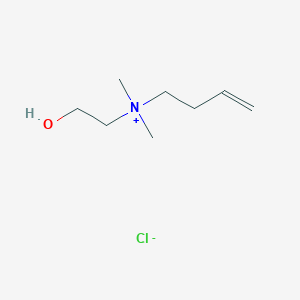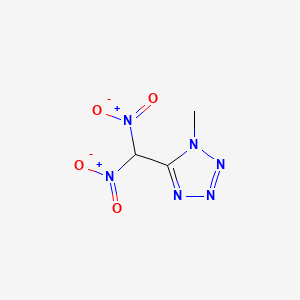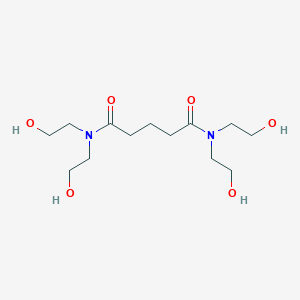
N~1~,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of four hydroxyethyl groups attached to a pentanediamide backbone, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide typically involves the reaction of pentanediamide with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the addition of hydroxyethyl groups to the amide nitrogen atoms. The reaction is usually conducted at elevated temperatures and pressures to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of N1,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
N~1~,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and a building block in the synthesis of complex molecules.
Biology: Employed in the preparation of biologically active compounds and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its ability to form stable complexes with metal ions.
Mécanisme D'action
The mechanism of action of N1,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide involves its ability to form stable complexes with metal ions. The hydroxyethyl groups act as ligands, coordinating with metal ions to form chelates. This property is particularly useful in applications such as metal extraction, catalysis, and stabilization of metal-containing compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Similar in structure but with an ethylenediamine backbone instead of a pentanediamide backbone.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Contains hydroxypropyl groups instead of hydroxyethyl groups.
Uniqueness
N~1~,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide is unique due to its pentanediamide backbone, which provides different steric and electronic properties compared to similar compounds with ethylenediamine backbones. This uniqueness allows for specific applications where the spatial arrangement and electronic environment of the hydroxyethyl groups are critical.
Propriétés
Numéro CAS |
114690-06-1 |
|---|---|
Formule moléculaire |
C13H26N2O6 |
Poids moléculaire |
306.36 g/mol |
Nom IUPAC |
N,N,N',N'-tetrakis(2-hydroxyethyl)pentanediamide |
InChI |
InChI=1S/C13H26N2O6/c16-8-4-14(5-9-17)12(20)2-1-3-13(21)15(6-10-18)7-11-19/h16-19H,1-11H2 |
Clé InChI |
XXMDHOKCEONCPW-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)N(CCO)CCO)CC(=O)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


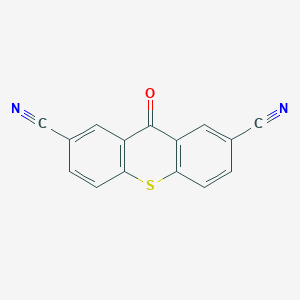
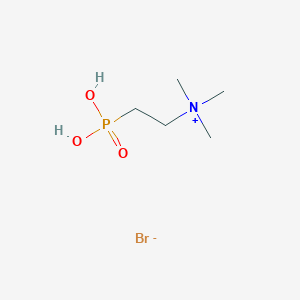

![N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine](/img/structure/B14313104.png)
![4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid](/img/structure/B14313105.png)

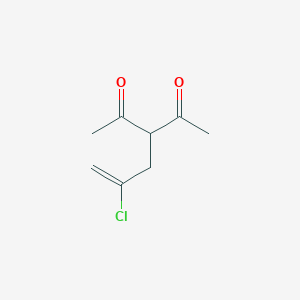
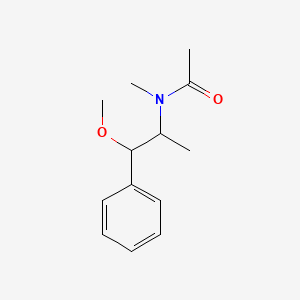
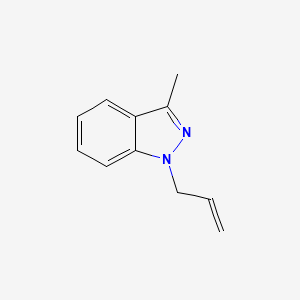
![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
